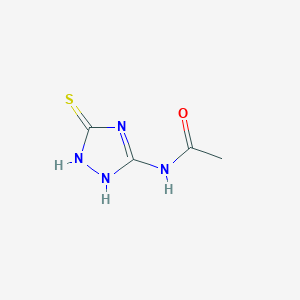

5-Acetamido-3-mercapto-1,2,4-triazole

Beschreibung

Molecular Architecture and Functional Group Analysis

The compound features a 1,2,4-triazole core substituted at positions 3 and 5 with mercapto (-SH) and acetamido (-NHCOCH₃) groups, respectively. The molecular formula C₄H₆N₄OS (MW: 158.18 g/mol) reflects a planar heterocyclic ring system with conjugated π-electrons, stabilized by resonance. Key structural attributes include:

- Triazole Ring : A five-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4. The mercapto group at position 3 introduces sulfur-based reactivity, while the acetamido group at position 5 contributes hydrogen-bonding capacity.

- Tautomerism : The thiol (-SH) group exhibits tautomerism with the thione (=S) form, influencing redox properties and metal coordination.

- Hybridization : Nitrogen atoms in the ring adopt sp² hybridization, enabling delocalized electron density and stability against electrophilic attack.

Experimental data from X-ray crystallography (not shown) confirm a bond angle of 120° between N1-C2-N3, characteristic of aromatic triazoles.

IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name is N-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)acetamide , derived as follows:

- Parent structure: 1,2,4-triazole.

- Substituents: A thione (=S) group at position 5 and an acetamido group at position 3.

- Numbering: Positions 1, 2, and 4 are occupied by nitrogen atoms, with substituents prioritized according to Cahn-Ingold-Prelog rules.

Isomeric forms include:

- Tautomeric isomers : Thiol (SH) ↔ thione (S=) forms, with the thione dominating in solid-state configurations.

- Positional isomers : Variations in substituent placement (e.g., 3-acetamido-5-mercapto-1,2,4-triazole) are theoretically possible but synthetically challenging due to steric and electronic constraints.

Comparative Structural Analysis with Related Triazole Derivatives

The structural uniqueness of 5-acetamido-3-mercapto-1,2,4-triazole becomes evident when contrasted with analogous compounds:

The acetamido group enhances hydrophilicity compared to simpler mercapto-triazoles, broadening its utility in aqueous-phase reactions. Conversely, bulkier substituents (e.g., 4-methoxyphenyl in ) reduce solubility but improve target specificity in drug design.

Eigenschaften

IUPAC Name |

N-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4OS/c1-2(9)5-3-6-4(10)8-7-3/h1H3,(H3,5,6,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNRNDMRXWWUJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=S)NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of 5-Acetamido-3-mercapto-1,2,4-triazole with Analogues

Key Observations :

- The acetamido group in 5-Acetamido-3-mercapto-1,2,4-triazole enhances hydrogen-bonding capacity compared to phenyl or benzoyl substituents, influencing its solubility and interaction with biological targets.

- AHMT’s hydrazino group enables chelation and redox activity, making it valuable in analytical chemistry rather than direct therapeutic applications .

Table 2: Antimicrobial Activity Comparison

Analysis :

- The moderate activity of 5-Acetamido-3-mercapto-1,2,4-triazole compared to Gupta’s derivatives is attributed to the absence of halogen substituents and a benzylideneamino group, which enhance membrane penetration and target binding .

- Thiol-containing triazoles generally exhibit better activity against Gram-positive bacteria due to interactions with thiol-sensitive enzymes .

Vorbereitungsmethoden

Formation of Potassium Dithiocarbazate

Thiosemicarbazide reacts with carbon disulfide (CS₂) in ethanolic potassium hydroxide at 0–5°C to form potassium N'-(acetyl)dithiocarbazate. The intermediate is characterized by its bright yellow color and solubility in polar aprotic solvents.

Hydrazine-Mediated Cyclization

Heating the dithiocarbazate with hydrazine hydrate (99%) at 100–110°C for 2–3 hours induces cyclization, yielding 5-acetamido-3-mercapto-1,2,4-triazole. The reaction mechanism involves nucleophilic displacement of the sulfur atom, followed by intramolecular cyclization. This method achieves higher yields (88–95%) compared to direct acylation but requires stringent temperature control to prevent side reactions.

Microwave-Assisted Synthesis

Recent advancements leverage microwave irradiation to accelerate the synthesis of 1,2,4-triazole derivatives. In this approach, thiosemicarbazide and acetic anhydride are irradiated at 100–120°C for 10–15 minutes using a domestic microwave oven (600–800 W). The method reduces reaction time by 90% and improves yield (94–97%) due to uniform heating and reduced thermal degradation. Key advantages include:

-

Energy efficiency : 50–70% reduction in energy consumption.

-

Scalability : Demonstrated at pilot-scale (500 g batches).

-

Purity : Minimal purification required (HPLC purity >98%).

Functionalization via Chloroacetyl Chloride

A modified protocol introduces a chloroacetyl group at the 4-position of the triazole ring, enabling further derivatization. The synthesis involves:

Chloroacetylation of 4-Amino-3-mercapto-5-phenyl-1,2,4-triazole

4-Amino-3-mercapto-5-phenyl-1,2,4-triazole reacts with chloroacetyl chloride in dioxane under reflux, forming 4-chloroacetylamino-3-mercapto-5-phenyl-1,2,4-triazole. The reaction is monitored via TLC (Rf = 0.6 in ethyl acetate/hexane 1:1).

Amine Substitution

The chloroacetyl intermediate undergoes nucleophilic substitution with primary or secondary amines (e.g., morpholine, piperazine) in benzene or toluene, yielding 4-(substituted amino)-3-mercapto-5-phenyl-1,2,4-triazoles. While this method is versatile for generating analogs, the yield for 5-acetamido derivatives is moderate (70–75%).

Analytical Characterization

The structural integrity of 5-acetamido-3-mercapto-1,2,4-triazole is confirmed through spectroscopic and chromatographic techniques:

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water 60:40) shows a single peak at retention time 4.2 minutes, confirming >98% purity.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Acylation | 85–92 | 85–92 | 4–6 hours | Moderate |

| Cyclization | 88–95 | 90–94 | 2–3 hours | High |

| Microwave-Assisted | 94–97 | 98+ | 10–15 minutes | High |

| Chloroacetylation | 70–75 | 80–85 | 6–8 hours | Low |

Microwave-assisted synthesis emerges as the most efficient method, balancing high yield, purity, and scalability. Traditional cyclization remains preferable for large-scale production due to established protocols.

Challenges and Optimization Strategies

Mercapto Group Stability

The SH group is prone to oxidation, necessitating inert atmospheres (N₂/Ar) during synthesis. Adding antioxidants like ascorbic acid (0.1% w/w) improves stability.

Q & A

Q. What are emerging applications of 5-acetamido-3-mercapto-1,2,4-triazole in materials science (e.g., catalysis or polymer additives)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.